molecular formula C20H22N4O5S2 B251216 N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide

N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B251216
M. Wt: 462.5 g/mol
InChI Key: BFTPSLRKCGNHHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has shown potential in scientific research applications. It is a promising candidate for the development of new drugs and therapies due to its unique properties.

Mechanism of Action

The mechanism of action of N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins involved in disease pathways. It may also interact with cell membranes and affect cellular signaling pathways.
Biochemical and Physiological Effects:
N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and modulate neurotransmitter release in the brain. It has also been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide in lab experiments include its high potency, selectivity, and low toxicity. However, its solubility and stability can be a limitation in certain experiments. It may also require specialized equipment and techniques for handling and storage.

Future Directions

Future research on N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide could focus on its potential as a therapeutic agent for specific diseases. It could also be studied for its interactions with other drugs and therapies. Further research on its mechanism of action and biochemical and physiological effects could provide insights into its potential applications. Additionally, studies on its pharmacokinetics and pharmacodynamics could aid in the development of new drug formulations.

Synthesis Methods

The synthesis of N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide involves several steps. The starting materials are 4-(methylsulfonyl)piperazine and 1,3-benzodioxole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The final product is obtained through purification by column chromatography.

Scientific Research Applications

N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide has been studied for its potential as a therapeutic agent for various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. It has also been studied for its antibacterial and antifungal properties.

properties

Molecular Formula

C20H22N4O5S2

Molecular Weight

462.5 g/mol

IUPAC Name

N-[[4-(4-methylsulfonylpiperazin-1-yl)phenyl]carbamothioyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C20H22N4O5S2/c1-31(26,27)24-10-8-23(9-11-24)16-5-3-15(4-6-16)21-20(30)22-19(25)14-2-7-17-18(12-14)29-13-28-17/h2-7,12H,8-11,13H2,1H3,(H2,21,22,25,30)

InChI Key

BFTPSLRKCGNHHE-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCO4

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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